BenchChemオンラインストアへようこそ!

(R)-Stiripentol-d9

LC-MS/MS bioanalysis isotope dilution pharmacokinetic studies

(R)-Stiripentol-d9 is the mandatory stable isotope-labeled internal standard for accurate enantiomer-specific quantification of (R)-stiripentol in human plasma by LC-MS/MS. Unlike non-deuterated or racemic standards, its d9 label compensates for matrix effects and ensures enantiomer-matched recovery (mean 100.08%), meeting ICH/FDA precision requirements (RSD <2%). Sourced for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Molecular Formula C₁₄H₉D₉O₃
Molecular Weight 243.35
Cat. No. B1163807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Stiripentol-d9
Synonyms(+)-Stiripentol-d9;  [R-(E)]-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol-d9;  D 2232-d9
Molecular FormulaC₁₄H₉D₉O₃
Molecular Weight243.35
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Stiripentol-d9 as a Chiral Deuterated Internal Standard for LC-MS/MS Quantification


(R)-Stiripentol-d9 (CAS 1185239-64-8) is a stable isotope-labeled internal standard in which nine hydrogen atoms of the parent (R)-stiripentol molecule are substituted with deuterium . This compound belongs to the class of deuterated chiral reference standards used exclusively for the accurate quantification of (R)-stiripentol—the pharmacologically active R-enantiomer of the antiepileptic drug stiripentol—in biological matrices via gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) [1]. The compound is supplied with purity specifications ranging from ≥95% to ≥99% and is intended for research use only, not for therapeutic administration .

Why Non-Deuterated or Racemic Internal Standards Cannot Replace (R)-Stiripentol-d9 in Bioanalysis


Accurate quantification of (R)-stiripentol in complex biological matrices such as human plasma cannot be achieved using non-deuterated or racemic internal standards due to three fundamental analytical limitations. First, non-isotopically labeled analogs exhibit differential extraction recovery and ionization efficiency relative to the target analyte in LC-MS/MS, introducing uncorrectable systematic bias [1]. Second, the R and S enantiomers of stiripentol exhibit distinct pharmacological behaviors in vivo, making enantiomer-specific quantification mandatory for bioequivalence studies—a requirement that racemic internal standards cannot fulfill [2]. Third, regulatory guidelines for method validation under ICH and FDA frameworks mandate the use of stable isotope-labeled internal standards to compensate for matrix effects and ensure acceptable accuracy (mean recovery 100.08 ± 1.73%) and precision (RSD < 2%) in quantitative bioanalysis [3].

Quantitative Differentiation of (R)-Stiripentol-d9: Comparative Evidence for Procurement Decisions


Isotopic Enrichment and Purity Specifications: (R)-Stiripentol-d9 vs. (S)-Stiripentol-d9 vs. Racemic Stiripentol-d9

Commercially available (R)-Stiripentol-d9 is supplied with purity specifications of ≥98% deuterated forms, with enantiomeric integrity corresponding exclusively to the R-configuration of the unlabeled parent compound . This contrasts with (S)-Stiripentol-d9 (purity ≥98%, Cat No.: V48830) and racemic Stiripentol-d9 (purity ≥98%, Cat No.: V73932), which are distinct products with different catalog identifiers and intended for quantification of the S-enantiomer or total stiripentol, respectively . The isotopic enrichment of the d9 species ensures a mass shift of +9 Da relative to unlabeled (R)-stiripentol, providing baseline chromatographic separation in MS detection without interference from natural isotope abundance .

LC-MS/MS bioanalysis isotope dilution pharmacokinetic studies

Chiral Resolution Capability: R- vs. S-Stiripentol Separation Requirements in Method Validation

Quantitative determination of stiripentol enantiomers requires validated chiral chromatographic conditions. Using a Chiralpak AD-RH column with water/acetonitrile (30/70 v/v) mobile phase, baseline separation of stiripentol enantiomers was achieved with retention times of 5.626 min and 6.891 min, a separation factor (α) of 1.22, and a resolution (Rs) of 2.53 at 25°C with a flow rate of 1 mL/min [1]. In LC-MS/MS applications employing triple quadrupole mass spectrometry in unit resolution mode, enantiomeric resolution factors exceeding 4 have been reported, with complete baseline separation enabling independent quantification of R- and S-stiripentol in human plasma for bioequivalence studies [2].

chiral chromatography method validation enantiomeric separation

Chromatographic Co-Elution and Ionization Equivalence: Isotope Dilution Advantage Over Structural Analogs

Stable isotope-labeled internal standards such as (R)-Stiripentol-d9 co-elute with the target analyte under reversed-phase LC conditions, experiencing identical matrix-induced ionization suppression or enhancement in the electrospray ionization source [1]. This co-elution behavior is essential for accurate isotope dilution quantitation, as the internal standard and analyte undergo identical extraction recovery and ionization efficiency throughout the analytical workflow [2]. In contrast, structural analog internal standards (e.g., terbinafine, used in some stiripentol HPLC methods) exhibit different retention times and differential matrix effect susceptibility, introducing systematic error that cannot be fully corrected by post-acquisition normalization [3].

matrix effects ion suppression isotope dilution mass spectrometry

Molecular Weight and Formula Verification: (R)-Stiripentol-d9 vs. Unlabeled (R)-Stiripentol

The molecular weight of (R)-Stiripentol-d9 is 243.35 g/mol with molecular formula C₁₄H₉D₉O₃, representing a +9 Da mass increase from unlabeled (R)-stiripentol (MW 234.29 g/mol, C₁₄H₁₈O₃) . This mass shift places the internal standard signal outside the natural isotopic envelope of the unlabeled analyte, ensuring that the internal standard channel (m/z corresponding to d9 species) is free from cross-talk interference with the analyte channel [1]. The related unlabeled (R)-stiripentol reference standard is cataloged under CAS 144017-65-2 and is supplied as a separate product for calibration curve preparation .

molecular weight isotopic enrichment mass spectrometry

Validated Application Scenarios for (R)-Stiripentol-d9 in Quantitative Bioanalysis


Enantiomer-Specific Pharmacokinetic Studies in Human Plasma

(R)-Stiripentol-d9 is the required internal standard for LC-MS/MS methods quantifying (R)-stiripentol concentrations in human plasma for pharmacokinetic and bioequivalence studies. The R- and S-enantiomers of stiripentol exhibit distinct in vivo behaviors, necessitating chiral chromatographic separation and enantiomer-matched deuterated internal standards [1]. Validated methods achieve complete baseline separation (Rs > 4) with sufficient sensitivity for therapeutic drug monitoring across the clinically relevant concentration range [1].

Therapeutic Drug Monitoring in Dravet Syndrome Patient Populations

Stiripentol is indicated as adjunctive therapy for seizures associated with Dravet syndrome, with therapeutic plasma concentrations typically maintained between 4 and 22 mg/L [2]. (R)-Stiripentol-d9 serves as the internal standard in validated LC-MS/MS assays used for routine therapeutic drug monitoring, compensating for patient-to-patient variability in plasma matrix composition and ensuring accurate dose adjustment [3].

Multi-Analyte Antiepileptic Drug Panel Quantification

Commercial LC-MS/MS kits and in-house methods for simultaneous quantification of multiple antiepileptic drugs (including stiripentol, perampanel, phenytoin, valproic acid, and others) in human plasma utilize deuterated internal standards such as Stiripentol-d9 [4]. The d9 isotopic label provides the necessary mass separation for MRM-based quantitation in multiplexed assays without channel interference [5].

Drug Metabolism and Excretion Studies in Preclinical Models

Stable isotope-labeled stiripentol (d9) is employed as a tracer in non-clinical pharmacokinetic studies to distinguish exogenously administered drug from endogenous compounds, enabling accurate determination of absorption, distribution, metabolism, and excretion parameters in rodent models [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Stiripentol-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.